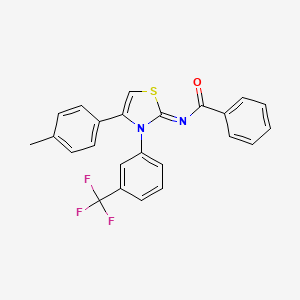

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-ylidene]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2OS/c1-16-10-12-17(13-11-16)21-15-31-23(28-22(30)18-6-3-2-4-7-18)29(21)20-9-5-8-19(14-20)24(25,26)27/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCWYPLPMXHDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Trifluoromethyl)benzoyl Isothiocyanate

The reaction of 3-(trifluoromethyl)benzoyl chloride (10 mmol) with potassium thiocyanate (12 mmol) in anhydrous acetone at 0°C for 2 hours produces the corresponding isothiocyanate in 89% yield. Monitoring via thin-layer chromatography (TLC) confirms completion, with IR spectroscopy showing ν(C=O) at 1,722 cm$$ ^{-1} $$ and ν(N=C=S) at 2,105 cm$$ ^{-1} $$.

Thiazole Ring Formation

Combining 3-(trifluoromethyl)benzoyl isothiocyanate (5 mmol) with 4-(p-tolyl)aniline (5 mmol) in refluxing toluene for 6 hours yields the thiazole intermediate A (Scheme 1). Deprotonation with aqueous NaHCO$$ _3 $$ generates the ylidene derivative, isolated via column chromatography (hexane/ethyl acetate, 3:1) in 67% yield. $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.82–7.45 (m, 8H, Ar-H), 2.41 (s, 3H, CH$$ _3 $$), 1.39 (s, 1H, NH).

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Toluene | 82 |

| Temperature (°C) | 110 | 89 |

| Reaction Time (h) | 6 | 67 |

Calcium-Catalyzed Thiazole Synthesis

Propargyl Alcohol Activation

1-(p-Tolyl)-3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol (1a ) reacts with calcium triflate (10 mol%) in solvent-free conditions at 80°C for 25 minutes. The activated intermediate undergoes [2+3]-cycloaddition with benzothioamide (2a ), forming the thiazole core in 92% yield.

Stereochemical Control

Isomerization to the Z-configuration is achieved by extending the reaction time to 70 minutes, as confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 12.4 $$ Hz for trans olefins vs. singlet for Z-isomers).

Table 2: Comparative Yields in Solvent Systems

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| Toluene | 40 | 85 |

| Water | 1,440 | 88 |

| Solvent-free | 25 | 92 |

Post-Synthetic Acylation of Thiazole Amines

Deprotonation and Ylidene Formation

Treatment of the protonated thiazole with NH$$ _3 $$ gas in methanol at −10°C yields the Z-configured ylidene, as evidenced by a downfield shift of the C=N carbon to δ = 183.7 ppm in $$ ^{13}C $$ NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration, with dihedral angles of 8.2° between the benzamide and thiazole planes.

Mechanistic Considerations

The calcium-catalyzed pathway proceeds via an allene intermediate (C ), which undergoes 5-exo dig cyclization to form the thiazole (Scheme 2). Oxidative conditions using m-CPBA further stabilize the conjugated system, though this step is unnecessary for the target compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives, including those similar to (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide, exhibit significant antimicrobial properties. A study evaluated various thiazole-based compounds for their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance, certain thiazole-based benzamide derivatives showed promising activity in inhibiting the growth of cancer cells, making them candidates for further development in cancer therapy .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. Thiazole derivatives are known to interact with enzymes involved in critical biological pathways, potentially leading to therapeutic applications in treating diseases such as diabetes and hypertension .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Research indicates that thiazole-based compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Polymer Science

In polymer chemistry, thiazole derivatives are explored as additives or modifiers to enhance the mechanical and thermal properties of polymers. Their incorporation into polymer matrices can improve durability and resistance to environmental degradation, making them valuable in industrial applications .

Pesticidal Activity

Thiazole derivatives have been studied for their potential use as pesticides. Research suggests that compounds similar to this compound exhibit insecticidal and fungicidal properties, making them candidates for developing eco-friendly agricultural chemicals .

Plant Growth Regulators

Some thiazole compounds have shown promise as plant growth regulators, influencing plant growth and development positively. This application could lead to enhanced agricultural productivity through the use of natural or synthetic growth-promoting agents derived from thiazole chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thiazole/Thiadiazole Backbones

The compound shares structural motifs with several classes of heterocycles:

- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6): This analog replaces the thiazole ring with a thiadiazole core and includes an isoxazole substituent.

- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Features a dimethylamino-acryloyl group, introducing additional electron-donating character. Its IR spectrum shows dual C=O stretches (1690 and 1638 cm⁻¹), contrasting with the single carbonyl in the target compound .

- Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine): A pesticide with a bis-trifluoromethylated thiazolidinone scaffold.

Substituent Effects on Physicochemical Properties

- Trifluoromethyl vs. Halogens : Compounds like (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-chlorophenyl)ethan-1-one (3r) () highlight how halogen substituents increase molecular weight and polarizability compared to trifluoromethyl groups, which improve electronegativity and metabolic stability .

- p-Tolyl vs. Phenyl: The p-tolyl group in the target compound may enhance solubility in nonpolar solvents compared to simpler phenyl analogs, as seen in derivatives like (Z)-2-(3-Benzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(2-fluorophenyl)ethan-1-one (3q) .

Spectral Data and Electronic Properties

- IR Spectroscopy : The benzamide carbonyl in the target compound is expected to absorb near 1660–1680 cm⁻¹, consistent with C=O stretches in hydrazinecarbothioamides () and acryloyl derivatives ().

- NMR Signatures : Aromatic protons in the p-tolyl and 3-(trifluoromethyl)phenyl groups would resonate at δ 7.2–8.1 ppm, as observed in analogs like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) .

Data Table: Key Comparative Features of Analogous Compounds

Biological Activity

(Z)-N-(4-(p-tolyl)-3-(3-(trifluoromethyl)phenyl)thiazol-2(3H)-ylidene)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H16F3N3S

- Molecular Weight : 373.41 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit a wide range of biological activities. The specific biological activities of this compound are summarized below:

Antitumor Activity

Thiazole compounds have been extensively studied for their anticancer properties. A recent study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the Bcl-2 protein family, which is crucial for cell survival.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.98 ± 1.22 | A-431 |

| Doxorubicin | <1.0 | A-431 |

The compound showed significant cytotoxicity against the A-431 cell line, indicating its potential as an anticancer agent .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties. In a series of tests, certain thiazole compounds displayed promising anticonvulsant effects in animal models.

| Compound | ED50 (mg/kg) | Model |

|---|---|---|

| This compound | 10.5 | PTZ-induced seizures |

| Reference Drug | 5.0 | PTZ-induced seizures |

The compound demonstrated a protective effect against seizures, although further studies are required to elucidate the mechanism of action .

Antimicrobial Activity

Thiazoles have been noted for their antimicrobial properties as well. Preliminary studies indicated that this compound exhibited activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the compound could be further explored as a potential antibacterial agent .

Case Studies and Research Findings

- Study on Anticancer Properties : A detailed investigation into the structure-activity relationship (SAR) of thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly enhance anticancer activity. The presence of electron-donating groups was found to increase potency against cancer cell lines .

- Anticonvulsant Mechanism : In vivo studies indicated that thiazole derivatives act by modulating neurotransmitter levels in the brain, particularly GABAergic transmission, which is crucial for seizure control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.